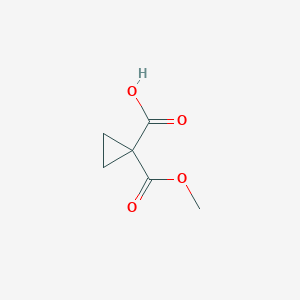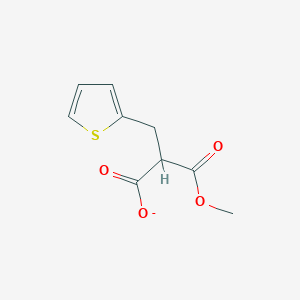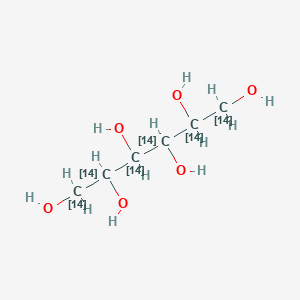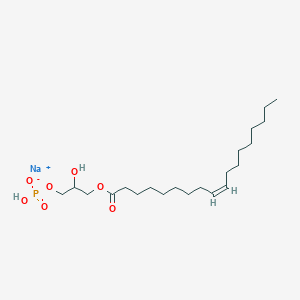
シトカラシン A
概要
説明
シトカラシンAは、シトカラサンファミリーに属する、真菌由来の天然物です。これらの化合物は、マクロ環と融合したペリヒドロ-イソインドロンコアを特徴としています。 シトカラシンAは、アクチンフィラメントに結合し、アクチン重合を阻害することで知られており、細胞分裂や運動性などのさまざまな細胞プロセスに影響を与えます .
2. 製法
合成経路と反応条件: シトカラシンAは、一連の複雑な有機反応によって合成できます。合成には通常、ポリケチドシンターゼと非リボソームペプチドシンターゼ経路が使用されます。このプロセスは、キシラリア属などの内生菌を培地へ接種することから始まります。 一定期間の生育後、培養液を酢酸エチルで抽出し、次にマクロポーラス樹脂、シリカゲル、高速液体クロマトグラフィーで精製します .
工業的生産方法: シトカラシンAの工業的生産には、この化合物を生成することが知られている菌株を用いた大規模発酵プロセスが含まれます。 次に、発酵液を、ラボでの合成で使用されるものと同様の抽出と精製プロセスにかけます .
3. 化学反応解析
反応の種類: シトカラシンAは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を改変して生物活性を研究するために不可欠です。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アジ化ナトリウムやシアン化カリウムなどの試薬を用いて求核置換反応を実行できます。
主な生成物: これらの反応から生成される主な生成物には、シトカラシンAのさまざまな誘導体が含まれ、これらは化合物の構造活性相関を研究するために使用されます .
4. 科学研究への応用
シトカラシンAは、科学研究において幅広い用途があります。
化学: アクチン重合と細胞骨格のダイナミクスを研究するためのツールとして使用されます。
生物学: 細胞生物学において、運動性、分裂、形態などの細胞プロセスを調査するために使用されます。
医学: 細胞分裂を阻害する能力により、抗がん剤としての可能性が探索されています。
科学的研究の応用
Cytochalasin A has a wide range of applications in scientific research:
Chemistry: Used as a tool to study actin polymerization and the dynamics of the cytoskeleton.
Biology: Employed in cell biology to investigate cellular processes such as motility, division, and morphology.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell division.
Industry: Utilized in the development of assays for studying cytoskeletal dynamics and drug screening .
作用機序
シトカラシンAは、アクチンフィラメントの有棘端に結合することにより効果を発揮し、これによりアクチンモノマーの付加が阻害されます。このアクチン重合の阻害は、細胞形態の変化、細胞分裂の阻害、アポトーシスの誘導につながります。 この化合物は、膜の波打ちや運動性などの他の細胞プロセスにも影響を与えます .
類似化合物:
シトカラシンB: シトカラシンAと類似していますが、細胞膜を介した単糖輸送も阻害します。
シトカラシンD: タンパク質合成を阻害し、アクチンフィラメントを破壊する能力で知られています。
シトカラシンE:
独自性: シトカラシンAは、アクチンフィラメントへの特異的な結合と細胞プロセスに対する強力な効果によって独自です。 アクチン重合を阻害する能力により、細胞骨格の研究や治療薬の開発において貴重なツールとなっています .
Safety and Hazards
生化学分析
Biochemical Properties
Cytochalasin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect the cytoskeletal proteins, which are crucial for cell structure, function, and movement
Cellular Effects
Cytochalasin A has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit cytoplasmic streaming, a process crucial for cell movement .
Molecular Mechanism
The molecular mechanism of action of Cytochalasin A involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to cap the plus ends of actin filaments, thereby altering their dynamic properties .
Temporal Effects in Laboratory Settings
The effects of Cytochalasin A change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched. It has been observed that the actin bundles remain intact at the time of streaming cessation and disassemble only after one to several days’ treatment .
Dosage Effects in Animal Models
The effects of Cytochalasin A vary with different dosages in animal models. For instance, Cytochalasin D at 0.2 μM gave an approximate LD50 in zebrafish, while Cytochalasin B was fully-tolerated at 5 μM, and gave an LD50 of 10 μM
Metabolic Pathways
It is known to interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Cytochalasin A is transported and distributed within cells and tissues in a manner that is still being researched. It may interact with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Cytochalasin A and any effects on its activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Cytochalasin A can be synthesized through a series of complex organic reactions. The synthesis typically involves the use of polyketide synthase and non-ribosomal peptide synthetase pathways. The process begins with the inoculation of endophytic fungi, such as Xyllaria species, into a culture medium. After a period of growth, the culture is extracted using ethyl acetate, followed by purification through macroporous resin, silica gel, and high-performance liquid chromatography .
Industrial Production Methods: Industrial production of cytochalasin A involves large-scale fermentation processes using fungal strains known to produce this compound. The fermentation broth is then subjected to extraction and purification processes similar to those used in laboratory synthesis .
化学反応の分析
Types of Reactions: Cytochalasin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to study its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various derivatives of cytochalasin A, which are used to study the structure-activity relationship of the compound .
類似化合物との比較
Cytochalasin B: Similar to cytochalasin A but also inhibits monosaccharide transport across cell membranes.
Cytochalasin D: Known for its ability to inhibit protein synthesis and disrupt actin filaments.
Cytochalasin E:
Uniqueness: Cytochalasin A is unique due to its specific binding to actin filaments and its potent effects on cellular processes. Its ability to inhibit actin polymerization makes it a valuable tool in studying the cytoskeleton and developing therapeutic agents .
特性
CAS番号 |
14110-64-6 |
|---|---|
分子式 |
C29H35NO5 |
分子量 |
477.6 g/mol |
IUPAC名 |
(1S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione |
InChI |
InChI=1S/C29H35NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,23-24,26-27,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/t18?,19?,23?,24?,26?,27?,29-/m1/s1 |
InChIキー |
ZMAODHOXRBLOQO-QXBULPHQSA-N |
異性体SMILES |
CC1CCCC(=O)C=CC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O |
SMILES |
CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O |
正規SMILES |
CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O |
外観 |
White powder |
| 14110-64-6 | |
ピクトグラム |
Acute Toxic; Health Hazard |
同義語 |
(7S,13E,16R,21E)-7-Hydroxy-16-methyl-10-phenyl-24-Oxa[14]cytochalasa-6(12),13,21-triene-1,20,23-trione; 16-Benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-13-hydroxy-9,15-dimethyl-14-methylene-2H-Oxacyclotetradecino[2,3-d]isoindole-2,5,18-trione |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Cytochalasin A?
A1: Cytochalasin A primarily targets actin, a ubiquitous protein responsible for various cellular processes, including cell motility, division, and maintenance of cell shape. [, ]
Q2: How does Cytochalasin A affect actin dynamics?
A2: CA binds to the barbed end of actin filaments, effectively capping them and preventing further polymerization. This disruption of actin dynamics leads to a cascade of downstream effects on various cellular functions. [, ]
Q3: What are the consequences of Cytochalasin A-induced actin disruption on cell morphology?
A3: CA treatment can lead to significant changes in cell morphology, including the inhibition of cytoplasmic cleavage during cell division, reduced cell motility, and the formation of unusual cell shapes like the "arborized" cells observed in chick muscle cultures. [, , ]
Q4: Does Cytochalasin A affect microtubules?
A5: While CA primarily targets actin, studies have shown that it can indirectly influence microtubule organization in some cell types. For instance, treating fibroblasts with CA led to microtubule depolymerization, suggesting an interdependence between microfilament and microtubule regulation. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


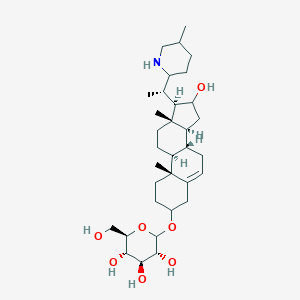
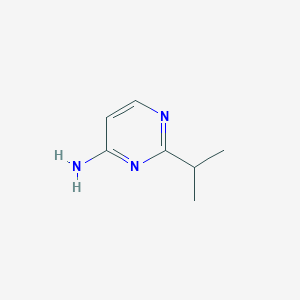
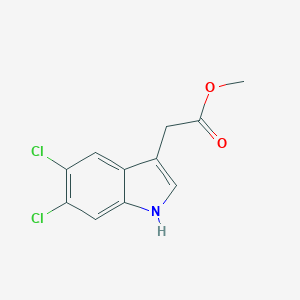
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
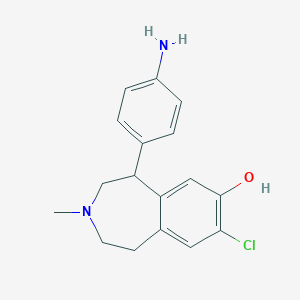
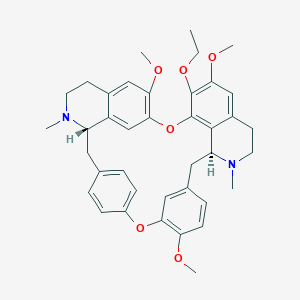
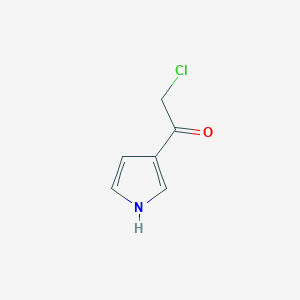
![8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline](/img/structure/B54665.png)
